1-Oxa-3-azaspiro[4.4]nonane-2,4-dione

Catalog No.
S1937897
CAS No.
67852-27-1
M.F
C7H9NO3
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione

CAS Number

67852-27-1

Product Name

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione

IUPAC Name

1-oxa-3-azaspiro[4.4]nonane-2,4-dione

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C7H9NO3/c9-5-7(3-1-2-4-7)11-6(10)8-5/h1-4H2,(H,8,9,10)

InChI Key

MEZFDLNHBQSENG-UHFFFAOYSA-N

SMILES

C1CCC2(C1)C(=O)NC(=O)O2

Canonical SMILES

C1CCC2(C1)C(=O)NC(=O)O2

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione is a heterocyclic compound characterized by a unique spirocyclic structure that incorporates both oxygen and nitrogen atoms. Its molecular formula is C7H9NO3C_7H_9NO_3, and it has a molecular weight of approximately 155.15 g/mol. The compound features a dione functional group, which contributes to its chemical reactivity and potential biological activity. The spirocyclic framework is significant in organic chemistry due to its ability to serve as a scaffold for various synthetic applications and biological interactions.

, including:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
  • Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, allowing for the formation of various substituted derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The compound's unique structural attributes may contribute to its interactions with biological targets, potentially modulating enzyme activities or receptor functions. Studies suggest that compounds with similar spirocyclic frameworks often demonstrate significant bioactivity against various pathogens and cancer cell lines.

The synthesis of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione can be achieved through several methods:

  • Reaction of 1,3-Dicarbonyl Compounds with Amines: This method involves the reaction of β-keto esters with amines in the presence of suitable catalysts to yield the desired spirocyclic compound.
  • Continuous Flow Reactors: In industrial settings, optimized reaction conditions using continuous flow reactors enhance yield and purity by allowing precise control over temperature and pressure during synthesis.

These methods facilitate the efficient production of this compound for research and industrial applications.

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione finds applications across various fields:

  • Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: The compound is investigated for its potential therapeutic properties, especially in drug discovery.
  • Industrial Use: It is utilized in developing specialty chemicals and materials with unique properties due to its structural characteristics.

The mechanism of action for 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione involves interactions with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways through which this compound exerts its effects are subjects of ongoing research, particularly in exploring its potential as a pharmaceutical agent.

Several compounds share structural similarities with 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione:

Compound NameStructure TypeUnique Features
3-Oxa-1-azaspiro[4.4]nonane-2,4-dioneSpirocyclic CompoundVariation in positioning of heteroatoms
1,3,7-Triazaspiro[4.4]nonane-2,4-dioneSpirocyclic CompoundContains an additional nitrogen atom
7-Oxa-1-azaspiro[4.4]nonane-2,4-dioneSpirocyclic CompoundDifferent arrangement of heteroatoms
AzaspireneHighly oxygenated spirocycleExhibits angiogenesis-inhibiting properties

Uniqueness

The uniqueness of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione lies in its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This arrangement imparts distinct chemical properties that differentiate it from similar compounds, making it valuable for various applications in research and industry.

Traditional Synthetic Routes from Cyclopentane Derivatives

The classical approach to synthesizing 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione typically involves the utilization of cyclopentane-derived starting materials through established methodologies that have been refined over several decades [6]. Traditional synthetic routes predominantly employ beta-keto ester precursors as key intermediates, leveraging their inherent reactivity toward nucleophilic substitution and cyclization reactions [7] [8].

The foundational methodology begins with the preparation of appropriately substituted cyclopentanone derivatives, which serve as the core scaffold for subsequent spiroannulation processes [6]. One particularly effective approach involves the Lewis acid-catalyzed reaction of ketals with 1,2-bis(trimethylsiloxy)cyclobutene, followed by rearrangement with trifluoroacetic acid to provide 2,2-disubstituted cyclopentane-1,3-diones [6]. This methodology, originally reported by Kuwajima and colleagues, has been significantly improved through the use of excess boron trifluoride etherate and extended reaction times, allowing for the direct formation of cyclopentane-1,3-diones in enhanced yields [6].

The spiroannulation process typically proceeds through a sequential mechanism involving initial ketal formation, followed by Lewis acid-promoted cyclization [6]. Model studies with various ketals have demonstrated that the use of large excess of BF3Et2O and prolonged reaction times can provide cyclopentane-1,3-diones directly, eliminating the need for separate rearrangement steps and achieving superior yields compared to the original methodology [6].

The synthesis of specific spirocyclic targets has been demonstrated through the preparation of compounds such as 7-(1,1-dimethyl-2-oxopropyl)spiro[4.4]nonane-1,4-dione, which can be obtained in overall yields of approximately 35% from readily available norcamphor derivatives [6]. This synthetic sequence involves the conversion of 4,4-dimethyl-2-oxabicyclo[3.2.1]octan-3-one to 3-(1,1-dimethyl-2-oxopropyl)cyclopentanone through a three-step process, followed by selective ketalization and subsequent spiro-annulation [6].

Alternative traditional approaches have explored the Claisen rearrangement-Wacker oxidation strategy for constructing spirocyclic frameworks [9]. This methodology involves the one-pot Claisen rearrangement of allyl alcohols to furnish aldehyde intermediates, which undergo regiospecific oxidation under Wacker conditions to generate keto-aldehydes [9]. The final step involves intramolecular aldol condensation to transform these keto-aldehydes into the desired spiroannulated products [9].

Modern Approaches Using Trichloroacetyl Isocyanate

Contemporary synthetic methodologies have embraced the use of trichloroacetyl isocyanate as a versatile reagent for the construction of spirocyclic frameworks, offering distinct advantages over traditional approaches in terms of reaction efficiency and product selectivity [10] [11]. Trichloroacetyl isocyanate, with the molecular formula C3Cl3NO2 and Chemical Abstracts Service number 3019-71-4, has emerged as a specialized reagent particularly valuable in the preparation of isocyanates, ureas, and heterocyclic compounds [10] [11].

The utility of trichloroacetyl isocyanate stems from its unique reactivity profile, which allows for the efficient conversion of alcohols to carbamates under mild reaction conditions [11]. This transformation is particularly valuable in the context of spirocyclic synthesis, as it enables the construction of nitrogen-containing heterocycles through a controlled cyclization process [11]. The reagent exists as a clear colorless to slightly yellow liquid with a boiling point of 80-85°C at 20 millimeters of mercury pressure and a density of 1.581 grams per milliliter at 25°C [11].

The modern synthetic approach utilizing trichloroacetyl isocyanate typically involves the in situ generation of reactive intermediates that subsequently undergo spirocyclization reactions [12]. The mechanism generally proceeds through the initial formation of an activated complex between the isocyanate and the substrate, followed by intramolecular cyclization to form the spirocyclic framework [12]. This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including isocyanurates and related structures [12].

One significant advantage of trichloroacetyl isocyanate-mediated synthesis is the ability to conduct reactions under relatively mild conditions, often at ambient temperature or slightly elevated temperatures [11]. This contrasts favorably with traditional methods that frequently require harsh reaction conditions and elevated temperatures [10]. The reagent is miscible with common organic solvents including dichloromethane, diethyl ether, and tetrahydrofuran, providing flexibility in reaction medium selection [11].

The application of trichloroacetyl isocyanate in multicomponent cyclization reactions has been demonstrated to proceed efficiently under solvent-free conditions when appropriate catalysts are employed [12]. Phase transfer catalysts have been shown to significantly reduce reaction times, with improvements of 4-16 times compared to uncatalyzed processes [12]. The selectivity toward the formation of symmetrical isocyanurates under these conditions highlights the utility of this approach for targeted spirocyclic synthesis [12].

Reaction Mechanisms in Spiroannulation Processes

The mechanistic understanding of spiroannulation processes has evolved significantly with advances in computational chemistry and experimental techniques, providing detailed insights into the fundamental steps governing spirocyclic ring formation [13] [14]. The general mechanism for spirocyclization reactions typically involves a series of coordinated steps including oxidative addition, intramolecular carbopalladation, carbon-hydrogen bond activation, and migratory insertion sequences [13].

The initial phase of the spiroannulation mechanism involves the oxidative addition of the low-valent active catalyst to the starting material, forming a key intermediate that coordinates the tethered double bond functionality to the metal center [13]. This coordination step is crucial for positioning the reactive centers in the appropriate spatial arrangement for subsequent cyclization [13]. The intramolecular carbopalladation that follows generates a neopentyl intermediate, which, due to the lack of beta-hydrogen atoms and conformational flexibility, allows the metal center to approach an ortho carbon-hydrogen bond of the phenyl ring [13].

The carbon-hydrogen bond activation process represents a critical mechanistic step that proceeds through a base-mediated mechanism, facilitating the formation of the spirocyclic palladacycle intermediate [13]. This process has been extensively studied using density functional theory calculations coupled with experimental investigations, revealing that the most favorable pathway involves a concerted outer-sphere metallation deprotonation mechanism [13]. The rate-determining step in this sequence has been identified as the intramolecular migratory insertion leading to the formation of the palladacycle intermediate [13].

Subsequent ligand exchange at the metal center provides intermediates where unsaturated substrates coordinate to the palladium atom in specific orientations relative to either the carbon(sp3)-palladium or carbon(sp2)-palladium bonds [13]. The migratory insertion step that follows has been shown to be consistently favored for insertion into the carbon(sp2)-palladium bond in all studied cases, accounting for the observed stereoselectivities through kinetic control mechanisms [13].

Alternative mechanistic pathways have been explored, including those involving selenoxide and telluroxide intermediates in spirocyclization reactions [14]. These mechanisms proceed through a stepwise process involving hydroxyl chalcogenurane intermediates, with activation energies for spirocyclization decreasing in the order sulfur > selenium > tellurium [14]. The detailed mechanistic studies indicate that cyclization to spirodiazaselenurane and spirodiazatellurane occurs via these chalcogenoxide intermediates, with the oxidation state of the central atom playing a crucial role in determining reaction efficiency [14].

Intramolecular aldol condensation mechanisms have also been extensively studied in the context of spiroannulation processes [15] [16]. The accepted mechanism for these transformations begins with rate-limiting enamine formation, followed by carbonyl addition activated by carboxylic acid groups, and subsequent hydrolysis of iminium ion intermediates to yield the final aldol products [17]. The energy barriers for both enamine formation and the addition step are typically comparable, indicating that the rate-determining step may vary depending on specific reaction conditions and substrate structures [17].

Yield Optimization and Purification Strategies

The optimization of synthetic yields and development of efficient purification strategies represent critical aspects of spirocyclic compound synthesis, requiring careful consideration of multiple parameters including reaction conditions, catalytic systems, and isolation procedures [18] [19] [20]. Systematic optimization studies have revealed that temperature, pressure, catalyst loading, solvent selection, and reaction time all play significant roles in determining overall synthetic efficiency [21].

Temperature optimization studies have demonstrated that spirocyclization reactions typically exhibit optimal performance within specific temperature ranges, with most systems showing enhanced yields between 80-100°C [21]. At temperatures below this range, reaction rates become prohibitively slow, while temperatures exceeding 150°C often lead to decomposition of sensitive intermediates or products [21]. The effect of temperature on reaction kinetics has been studied extensively, with activation energy measurements providing insights into the fundamental energy barriers governing these transformations [22].

Pressure effects on spiroannulation reactions have generally been found to be minimal under typical laboratory conditions, with most systems performing adequately at atmospheric pressure [21]. However, specialized applications involving high-pressure techniques have demonstrated potential for accelerated reaction rates and improved yields in specific cases [21]. The optimization of pressure conditions requires careful consideration of equipment limitations and safety considerations, particularly when working with volatile reagents such as trichloroacetyl isocyanate [11].

Catalyst loading optimization represents one of the most significant variables affecting reaction yields, with studies showing that catalyst concentrations between 5-10 mol% typically provide optimal performance [23] [24]. Lower catalyst loadings often result in incomplete conversions and extended reaction times, while excessive catalyst concentrations can lead to competing side reactions and product degradation [23]. The selection of appropriate Lewis acids for spirocyclization reactions has been shown to significantly impact both reaction efficiency and product selectivity [23] [24].

Solvent selection plays a crucial role in spirocyclization reactions, with different solvent systems showing varying degrees of compatibility with specific substrate classes [23]. Dimethylformamide and dichloromethane have emerged as preferred solvents for many spirocyclization processes due to their ability to dissolve both polar and nonpolar substrates while maintaining chemical inertness under reaction conditions [23] [25]. The use of mixed solvent systems has also been explored as a means of optimizing solubility and reaction kinetics simultaneously [25].

Purification strategies for spirocyclic compounds have evolved to encompass both traditional and modern chromatographic techniques [18] [19]. Column chromatography using silica gel remains the most widely employed purification method, with typical mobile phase compositions consisting of hexane-ethyl acetate mixtures in ratios ranging from 20:1 to 3:1 depending on product polarity [18] [20]. The recovery yields from column chromatography typically range from 75-85%, with purity levels of 85-95% being routinely achievable [20].

Recrystallization techniques have proven particularly effective for obtaining high-purity spirocyclic compounds, with recovery yields of 80-90% and purities exceeding 95% being commonly reported [26] [27]. The selection of appropriate recrystallization solvents requires careful consideration of solubility properties, with ethyl acetate and mixed ethyl acetate-hexane systems being frequently employed [26] [27]. The recrystallization process typically involves dissolution in hot solvent followed by controlled cooling to promote crystal formation [26] [27].

Advanced purification techniques including preparative High Performance Liquid Chromatography have been employed for challenging separations, particularly when dealing with closely related spirocyclic isomers [28] [20]. These methods can achieve purities exceeding 98% with recovery yields of 90-95%, although the higher cost and specialized equipment requirements limit their routine application [28] [20]. Supercritical fluid chromatography has also emerged as a valuable technique for the separation of spirocyclic compounds, particularly those with limited thermal stability [28].

The development of efficient workup procedures has been crucial for maximizing overall synthetic efficiency [25] [29]. Typical workup protocols involve aqueous extraction with ethyl acetate, followed by washing with water, sodium sulfite solution, and brine [25]. The organic phases are subsequently dried over anhydrous magnesium sulfate and concentrated under reduced pressure prior to purification [25]. These standardized procedures have been optimized to minimize product loss while ensuring removal of reaction byproducts and catalyst residues [25].

Infrared Spectral Signatures and Functional Group Analysis

The infrared spectroscopic analysis of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione reveals characteristic absorption bands that provide definitive structural information about the functional groups present in this heterocyclic compound. The compound's unique spirocyclic architecture presents distinct vibrational modes that are readily identifiable through careful spectral interpretation [1] .

Carbonyl Stretching Vibrations

The most prominent features in the infrared spectrum of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione are the carbonyl stretching vibrations, which provide critical information about the electronic environment of the two carbonyl groups present in the molecule. The oxazolidinone ring system contains two distinct carbonyl functionalities that exhibit characteristic absorption frequencies based on their structural environment [3] [4].

The primary carbonyl absorption for oxazolidinone systems typically appears at approximately 1778 cm⁻¹, which is characteristic of the five-membered cyclic anhydride-like structure [3]. This frequency is higher than typical ketone carbonyls due to the ring strain and the electron-withdrawing effect of the adjacent oxygen atom in the oxazolidinone ring. The second carbonyl group, representing the amide functionality within the oxazolidinone ring, appears at a lower frequency around 1680-1700 cm⁻¹, consistent with the reduced electron-withdrawing character of the nitrogen atom compared to oxygen [5] [6].

Nitrogen-Hydrogen Stretching Vibrations

The amide nitrogen-hydrogen stretching vibration in 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione appears as a characteristic absorption band in the region of 3200-3500 cm⁻¹. This broad absorption is typical of secondary amides and confirms the presence of the lactam functionality within the oxazolidinone ring system [4] [7]. The exact position and intensity of this band are influenced by intermolecular hydrogen bonding interactions, which can cause broadening and slight frequency shifts depending on the physical state of the sample and concentration [8].

Aliphatic Carbon-Hydrogen Stretching Vibrations

The cyclopentane ring portion of the molecule contributes multiple carbon-hydrogen stretching vibrations in the region 2850-2990 cm⁻¹. These absorptions are characteristic of saturated alkyl carbon-hydrogen bonds and appear as a series of overlapping peaks representing the symmetric and asymmetric stretching modes of the methylene groups within the five-membered ring [5] [7]. The intensity and pattern of these absorptions provide information about the conformational preferences of the cyclopentane ring.

Fingerprint Region Analysis

The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands that are diagnostic for the specific structural arrangement of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione. These include carbon-carbon stretching modes, carbon-nitrogen stretching vibrations, and various bending modes associated with the spirocyclic framework [9]. The complexity of this region reflects the rigid three-dimensional structure of the molecule and provides a unique spectroscopic signature for identification purposes.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Oxazolidinone C=O1778StrongCyclic anhydride-like stretch
Amide C=O1680-1700StrongLactam carbonyl stretch
N-H3200-3500Medium, broadSecondary amide stretch
Alkyl C-H2850-2990Medium-strongMethylene stretches
C-N1200-1300MediumCarbon-nitrogen stretch
C-O1150-1250MediumCarbon-oxygen stretch

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione provides valuable information about the molecular structure and fragmentation pathways characteristic of spirocyclic heterocycles. The molecular ion peak appears at m/z 155, corresponding to the molecular formula C₇H₉NO₃ [10] [1].

Molecular Ion Peak

The molecular ion peak at m/z 155 represents the intact molecule and serves as the starting point for fragmentation pattern analysis. The stability of this molecular ion is influenced by the rigid spirocyclic structure, which can affect the abundance of the molecular ion peak in electron impact ionization. The presence of heteroatoms (oxygen and nitrogen) provides additional stabilization through resonance effects [11] [12].

Primary Fragmentation Pathways

The fragmentation of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione follows predictable patterns based on the structural features of the molecule. The spirocyclic junction represents a potential site for fragmentation, leading to the formation of characteristic fragment ions [13] [12]. Common fragmentation patterns for spirocyclic compounds include:

Loss of carbon monoxide (CO) from the oxazolidinone ring, resulting in a fragment ion at m/z 127 (M-28). This fragmentation is facilitated by the electron-withdrawing nature of the oxygen atom and the stability of the resulting fragment [14] [13].

Formation of fragment ions through ring opening reactions, particularly involving the cyclopentane ring portion of the molecule. These fragmentations can lead to characteristic patterns that aid in structural confirmation [12].

Secondary Fragmentation Processes

Secondary fragmentation processes involve further breakdown of the primary fragment ions, leading to smaller fragments that provide additional structural information. The oxazolidinone ring system can undergo characteristic fragmentations that are common to this class of compounds [15] [3].

The formation of immonium ions through loss of the oxazolidinone ring system can provide information about the cyclopentane portion of the molecule. These fragmentations are particularly useful for distinguishing between different spirocyclic isomers [16] [17].

Fragment m/zLossRelative IntensityStructural Significance
155-VariableMolecular ion
12728 (CO)HighOxazolidinone ring fragmentation
9956 (2CO)MediumDouble carbonyl loss
8471MediumCyclopentane ring retention
5699LowFurther ring fragmentation

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione, revealing the connectivity and electronic environment of all carbon and hydrogen atoms within the molecule. The spirocyclic structure creates distinct NMR signatures that are characteristic of this compound class [18] .

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione exhibits characteristic signals that reflect the symmetry and electronic environment of the protons within the spirocyclic framework. The spectrum typically shows distinct multiplets corresponding to the different proton environments within the cyclopentane ring [18] .

The protons of the cyclopentane ring appear as complex multiplets in the region 1.79-2.22 ppm, with the exact chemical shifts depending on their proximity to the spiro junction and the electron-withdrawing oxazolidinone ring. The multiplet centered around 2.22-2.17 ppm corresponds to the α-protons adjacent to the spiro carbon, which experience deshielding due to the electron-withdrawing effect of the heterocyclic ring [18].

The middle region of the cyclopentane ring protons appears as a multiplet from 1.92-1.82 ppm, representing the β-protons that are somewhat removed from the direct influence of the oxazolidinone ring. The most upfield signals at 1.79-1.76 ppm correspond to the γ-protons, which are furthest from the spiro junction and experience the least deshielding [18] .

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C NMR spectrum of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione provides definitive information about the carbon framework and electronic environment of each carbon atom. The spectrum shows characteristic signals for the different carbon environments within the molecule [18] .

The most downfield signal at 173.98 ppm corresponds to the ketone carbonyl carbon within the oxazolidinone ring. This carbon experiences significant deshielding due to the electron-withdrawing oxygen atom and the sp² hybridization. The second carbonyl carbon appears at 152.45 ppm, representing the amide functionality within the oxazolidinone ring [18].

The spiro carbon appears at 68.82 ppm, which is characteristic of quaternary carbons bonded to electronegative atoms. This chemical shift reflects the unique electronic environment created by the spiro junction and the influence of the adjacent oxygen atom [18] .

The cyclopentane carbons appear in the aliphatic region, with signals at 38.42 and 25.00 ppm representing the different carbon environments within the saturated ring. These chemical shifts are typical of methylene carbons in cyclic systems and provide information about the conformational preferences of the cyclopentane ring [18].

Two-Dimensional Nuclear Magnetic Resonance Studies

Two-dimensional NMR techniques provide additional structural information by revealing connectivity patterns and through-space interactions within the molecule. Correlation spectroscopy (COSY) experiments can establish proton-proton connectivities within the cyclopentane ring, confirming the ring structure and providing information about conformational dynamics [19] [18].

Heteronuclear single quantum coherence (HSQC) experiments correlate protons with their directly bonded carbons, providing definitive assignments for the carbon and proton signals. These experiments are particularly valuable for confirming the assignments of the cyclopentane ring carbons and their corresponding protons [19] [18].

Carbon PositionChemical Shift (ppm)MultiplicityAssignment
C-2 (C=O)173.98sKetone carbonyl
C-4 (C=O)152.45sAmide carbonyl
C-5 (spiro)68.82sSpiro carbon
C-6,1038.42tα-Methylene
C-7,8,925.00tβ,γ-Methylene
Proton PositionChemical Shift (ppm)MultiplicityIntegration
H-6,102.22-2.17m2H
H-7,81.92-1.82m4H
H-91.79-1.76m2H
N-H7.10s1H

X-ray Crystallographic Studies

While specific X-ray crystallographic data for 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione were not found in the available literature, related spirocyclic compounds have been extensively studied using single-crystal X-ray diffraction techniques. These studies provide valuable insights into the structural features that are likely present in the target compound [20] [21] [22].

Crystal Structure Analysis of Related Compounds

X-ray crystallographic studies of related spirocyclic compounds reveal important structural features that are characteristic of this class of molecules. The spiro junction creates a rigid three-dimensional framework that influences the overall molecular geometry and crystal packing [20] [21].

Studies of 3-azaspiro[5.5]undecane-2,4-dione, a related compound, show that the spirocyclic structure adopts specific conformations that minimize steric strain. The crystal structure reveals that the heterocyclic ring adopts a distorted sofa conformation, while the carbocyclic ring assumes a chair conformation. The dihedral angle between the ring planes is approximately 105°, which is typical for spirocyclic systems [20] [22].

Molecular Packing and Intermolecular Interactions

Crystallographic studies of related oxazolidinone-containing compounds reveal that these molecules form characteristic intermolecular interactions in the solid state. Hydrogen bonding between the amide NH groups and carbonyl oxygen atoms creates dimeric structures that are stabilized by van der Waals interactions [15] [22].

The crystal structures show that molecules are linked through N-H···O hydrogen bonds, forming chains or sheets in the crystal lattice. These interactions are crucial for understanding the physical properties of the compound and its behavior in different environments [15] [22].

Conformational Analysis

X-ray crystallographic data for related spirocyclic compounds provide insights into the preferred conformations of the ring systems. The oxazolidinone ring typically adopts a planar or near-planar conformation due to the sp² hybridization of the carbonyl carbons and the conjugation within the ring system [20] [21].

The cyclopentane ring shows conformational flexibility, with envelope and half-chair conformations being commonly observed. The specific conformation adopted depends on the substitution pattern and the crystal packing forces [20] [21] [22].

Structural ParameterTypical ValueSignificance
Spiro angle109.5°Tetrahedral geometry
Ring-ring dihedral angle105-110°Steric minimization
C-N bond length1.35-1.40 ÅPartial double bond character
C-O bond length1.20-1.25 ÅCarbonyl character
N-H···O distance2.8-3.2 ÅHydrogen bonding

Thermal Parameters and Molecular Motion

When crystallographic data become available for 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione, thermal parameter analysis would provide information about molecular motion within the crystal lattice. The rigid spirocyclic framework is expected to show relatively low thermal motion, while the cyclopentane ring may exhibit some conformational flexibility [20] [22].

The thermal ellipsoids would reveal the directions of preferred atomic motion and provide insights into the dynamic behavior of the molecule in the solid state. This information is valuable for understanding the physical properties and stability of the compound [20] [22].

XLogP3

0.6

Wikipedia

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione

Dates

Last modified: 08-16-2023

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